
6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid
Übersicht
Beschreibung
6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid, also known as DFMC, is an organic compound with a wide range of applications in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of different types of molecules, including pharmaceuticals, agrochemicals, and materials. DFMC has been extensively studied due to its unique structure and properties, and has been used for a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Benzofuran Derivatives
Benzofuran derivatives, closely related to 6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid, have been synthesized for various applications. For instance, the synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione was achieved by treating benzofuran-carboxylic acids with specific reagents, highlighting the reactivity and versatility of such compounds in chemical synthesis (Jackson & Marriott, 2002).
Molecular Docking and Biological Activity Studies
Molecular docking studies, along with structural and spectroscopic analysis, have been conducted on benzofuran-carboxylic acids derivatives. These studies are essential for understanding their potential biological activities and interactions with various biological targets, indicating their relevance in drug discovery and pharmacology (Sagaama et al., 2020).
Material Science and Polymer Research
- Synthesis of Thermally Stable Copolymers: Research has been conducted on aromatic diester–dicarboxylic acids containing furan rings for developing new thermally stable copoly(ester–amide)s. These polymers, derived from benzofuran-based acids, exhibit excellent thermal stability and potential applications in material science (Banihashemi & Toiserkani, 2004).
Coordination Chemistry and Crystallography
- Supramolecular Interactions and Crystal Structures: Studies on 1-benzofuran-2,3-dicarboxylic acid, a compound structurally similar to this compound, have provided insights into its supramolecular interactions and crystal structures. These studies are significant for understanding the chemical properties and potential applications in crystallography and coordination chemistry (Koner & Goldberg, 2009).
Electrochemistry and Synthesis
- Electrosynthesis of Benzofuran Derivatives: Research has explored the electrochemical synthesis of benzofuran derivatives, demonstrating the utility of electrochemical methods in the synthesis of complex organic molecules, which can be applied to the synthesis and study of similar compounds like this compound (Li et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes involved in various biochemical reactions .
Mode of Action
This interaction could inhibit or enhance the activity of the target, leading to downstream effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, such as the fatty acid biosynthesis pathway .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties can provide some insights .
Result of Action
Similar compounds have been known to have various effects, such as inhibiting certain enzymes or inducing specific cellular responses .
Action Environment
The action, efficacy, and stability of 6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid can be influenced by various environmental factors. These could include pH, temperature, presence of other compounds, and specific conditions within the body or the environment .
Biochemische Analyse
Biochemical Properties
6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as fatty acid desaturases . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the epithelial-mesenchymal transition (EMT) process in lung epithelial cells, which is crucial for understanding its potential therapeutic applications . This compound can alter the expression of key proteins involved in EMT, such as E-cadherin and vimentin, thereby impacting cell morphology and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to changes in cell signaling pathways and gene expression, which may result in altered cellular responses . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, it has been shown to affect the biosynthesis of fatty acids and other essential biomolecules
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c11-10(12)15-6-2-1-5-3-8(9(13)14)16-7(5)4-6/h1-2,4,8,10H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDLDTDSQLKNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC(=C2)OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597076-00-0 | |
| Record name | 6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B1458264.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1458266.png)


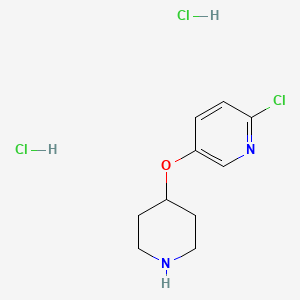
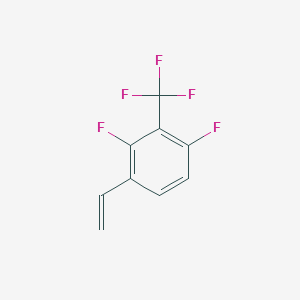
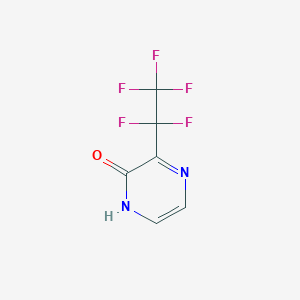
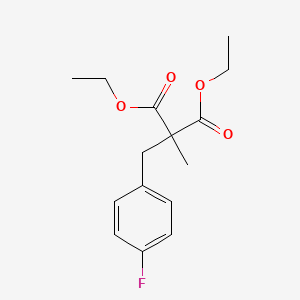
![3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B1458280.png)
![Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B1458281.png)
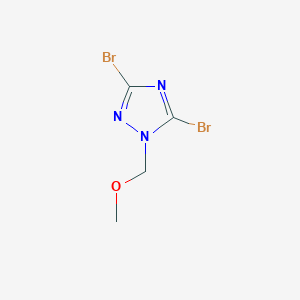
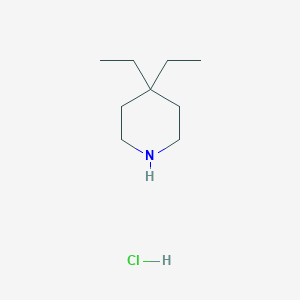
![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1458285.png)
